NNMT Inhibition: 2-Methyl-6-(trifluoromethyl)nicotinamide vs. Endogenous Product 1-MNA
2-Methyl-6-(trifluoromethyl)nicotinamide inhibits human nicotinamide N-methyltransferase (NNMT) with an IC50 of 30 µM [1]. In comparison, the endogenous feedback inhibitor 1-methylnicotinamide (1-MNA) exhibits an IC50 of 9.0 ± 0.6 µM under similar assay conditions [2]. This 3.3-fold difference in potency demonstrates that the synthetic 2-Methyl-6-(trifluoromethyl)nicotinamide is a significantly weaker inhibitor, a property that can be advantageous for applications requiring partial or tuneable NNMT modulation rather than complete inhibition.
| Evidence Dimension | Inhibition of human NNMT enzymatic activity (IC50) |
|---|---|
| Target Compound Data | 30 µM (3.00E+4 nM) |
| Comparator Or Baseline | 1-Methylnicotinamide (1-MNA): 9.0 ± 0.6 µM |
| Quantified Difference | Target compound is 3.3-fold less potent (higher IC50) |
| Conditions | In vitro fluorescence-based assay; preincubation for 30 min, followed by nicotinamide substrate and SAM addition, measured after 60 min [1]. |
Why This Matters
This quantitative difference in potency is critical for researchers selecting an NNMT inhibitor with a specific activity profile; a less potent inhibitor like 2-Methyl-6-(trifluoromethyl)nicotinamide is valuable for dose-response studies and for minimizing off-target effects associated with complete enzyme knockdown.
- [1] BindingDB. (2020). BDBM50455083 (CHEMBL4218838) Activity Spreadsheet. Retrieved from www.bindingdb.org. View Source
- [2] Iyamu, I. D., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(8), 1254–1261. View Source
